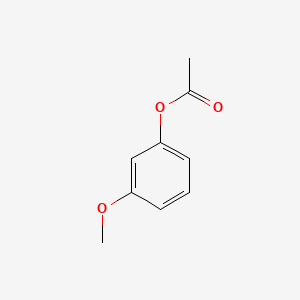

3-Methoxyphenyl acetate

描述

3-Methoxyphenyl acetate is an organic compound with the molecular formula C9H10O3. It is also known as 3-methoxyphenyl ethanoate. This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl acetate can be synthesized through the esterification of 3-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of solvents like dichloromethane to facilitate the reaction and improve product isolation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phenolic compounds.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxyphenyl ethanol.

Substitution: Halogenated derivatives of this compound.

科学研究应用

3-Methoxyphenyl acetate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.

Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the manufacture of fragrances, flavors, and pharmaceuticals.

作用机制

The mechanism of action of 3-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the acetate group is hydrolyzed to release acetic acid and the corresponding phenol derivative.

相似化合物的比较

3-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

3-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an acetate group.

3-Methoxyphenol: Lacks the acetate group, having only the methoxy and hydroxyl groups on the phenyl ring.

Uniqueness: 3-Methoxyphenyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications.

生物活性

3-Methoxyphenyl acetate, also known as m-methoxyphenyl acetate, is an organic compound with the chemical formula . It is a derivative of phenyl acetate and is characterized by the presence of a methoxy group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, including its effects on plant growth and its pharmacological properties.

- Chemical Formula :

- Molecular Weight : 166.1739 g/mol

- IUPAC Name : 2-(3-methoxyphenyl)acetic acid

- CAS Registry Number : 1798-09-0

- SMILES Notation :

COC1=CC(CC(O)=O)=CC=C1 - InChI Key :

LEGPZHPSIPPYIO-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C9H10O3 |

| Average Molecular Weight | 166.1739 g/mol |

| IUPAC Name | 2-(3-methoxyphenyl)acetic acid |

| CAS Number | 1798-09-0 |

| Solubility | 1.67 g/L |

Phytotoxic Effects

Research indicates that this compound exhibits phytotoxic properties, particularly affecting plant growth and symbiotic nitrogen fixation. A study highlighted its ability to reduce the growth and nitrogen-fixing activity in soybean plants when produced by the fungal pathogen Rhizoctonia solani. The phytotoxic compounds produced in culture by this fungus were shown to impair nodule function, leading to reduced nitrogen fixation efficiency in soybeans .

Case Studies and Research Findings

- Impact on Soybean Growth :

-

Hypnotic Activity of Related Compounds :

- Study : A study published in PLOS ONE explored various fluorine-containing phenyl acetate derivatives.

- Findings : Compound 5j demonstrated comparable hypnotic effects to established anesthetics while showing a faster recovery time in animal models . Although not directly involving this compound, these findings suggest potential avenues for further research into its pharmacological effects.

Table 2: Summary of Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Orellana et al. (1983) | Phytotoxicity in Soybeans | Reduced growth and nitrogen fixation activity |

| PLOS ONE (2014) | Hypnotic Activity | Compound 5j showed rapid recovery compared to traditional anesthetics |

化学反应分析

Hydrolysis Reactions

Hydrolysis of 3-methoxyphenyl acetate occurs under acidic or basic conditions, yielding 3-methoxyphenol and acetic acid (or its conjugate base). Key findings include:

Alkaline Hydrolysis

-

Conditions : Aqueous KOH (0.75 mmol) in ethyl acetate (3 mL) at room temperature for 10 minutes .

-

Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 3-methoxyphenol.

Acid-Catalyzed Hydrolysis

-

Conditions : Protic acids (e.g., H₂SO₄) in polar solvents like ethanol.

-

Role of Methoxy Group : The electron-donating methoxy group stabilizes the intermediate through resonance, slowing hydrolysis compared to non-substituted phenyl acetates .

Nucleophilic Substitution

The ester group facilitates nucleophilic attack, enabling reactions such as:

Reaction with Amines

-

Example : Reaction with primary amines (e.g., benzylamine) forms 3-methoxyphenyl acetamide derivatives.

-

Conditions : Ethanol reflux with catalytic acetic acid.

-

Key Intermediate : A mixed anhydride forms transiently, as observed in analogous chloroformate systems .

Phosphonate Formation

-

Example : Arbuzov reaction with triethyl phosphite yields [[2-(benzyloxy)phenyl]methyl] diethyl phosphonate .

-

Conditions : 0–130°C for 0–48 hours under basic conditions (e.g., NaH or K₂CO₃) .

Esterification and Transesterification

This compound participates in reversible ester exchange reactions:

Transesterification with Alcohols

-

Example : Reaction with methanol in the presence of NaOMe produces methyl acetate and 3-methoxyphenol.

-

Equilibrium : Favors products due to the volatility of methyl acetate .

Oxidation

-

Product : this compound is oxidized to 3-methoxybenzoic acid under strong oxidizing agents (e.g., KMnO₄) .

Reduction

-

Catalytic Hydrogenation : Using Pd/C or Raney nickel in ethanol converts the ester to 2-(3-methoxyphenyl)ethanol .

-

Yield : Up to 83%.

-

Spectroscopic Data for Reaction Monitoring

Key NMR peaks for this compound and its derivatives:

Comparative Reactivity Insights

属性

IUPAC Name |

(3-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNGKGFOZQMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202925 | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-83-2 | |

| Record name | m-Anisyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPHENYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXYPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 3-Methoxyphenyl acetate and what are its key spectroscopic characteristics?

A1: this compound (C11H14O3) is an ester formed by the condensation reaction between 3-Methoxyphenol and acetic acid.

- Spectroscopic data: While the provided abstracts do not offer detailed spectroscopic data for this compound specifically, they mention techniques like FTIR, 1H NMR, and ESI mass spectrometry as characterization methods for similar compounds []. These techniques are commonly employed to confirm the structure and purity of synthesized molecules.

Q2: Are there any known applications of this compound as a catalyst or an intermediate in chemical synthesis?

A3: The provided research highlights the use of ethyl 2-(3-methoxyphenyl)acetate, a closely related compound, as an intermediate in the synthesis of biologically active heterocyclic compounds []. While the specific applications of this compound are not discussed, its structural similarity suggests potential use as a building block for synthesizing other valuable molecules. For example, it could be used as a starting material for synthesizing 8-methoxyhomophthalic anhydrides, which are key intermediates for producing anthracyclinones and peri-hydroxylated polycyclic aromatic compounds [].

Q3: Has computational chemistry been used to study this compound or its analogs?

A4: One of the provided abstracts mentions the use of quantitative structure-activity relationship (QSAR) analysis in the context of evaluating the antibacterial activity of depsides, which are structurally related to esters []. This suggests that computational methods like QSAR could be valuable tools for exploring the structure-activity relationships of this compound and predicting the properties of its analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。